molecular formula C22H23FN2O2 B6935903 N-[4-(2,3-dihydro-1-benzazepine-1-carbonyl)-2-fluorophenyl]-3-methylbutanamide

N-[4-(2,3-dihydro-1-benzazepine-1-carbonyl)-2-fluorophenyl]-3-methylbutanamide

Cat. No.: B6935903
M. Wt: 366.4 g/mol
InChI Key: RGXZWTMZTNKUIB-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1-benzazepine-1-carbonyl)-2-fluorophenyl]-3-methylbutanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzazepine core, a fluorinated phenyl ring, and a butanamide moiety, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1-benzazepine-1-carbonyl)-2-fluorophenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-15(2)13-21(26)24-19-11-10-17(14-18(19)23)22(27)25-12-6-5-8-16-7-3-4-9-20(16)25/h3-5,7-11,14-15H,6,12-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXZWTMZTNKUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=C(C=C1)C(=O)N2CCC=CC3=CC=CC=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1-benzazepine-1-carbonyl)-2-fluorophenyl]-3-methylbutanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine and a suitable cyclizing agent.

    Introduction of the Fluorinated Phenyl Ring: The fluorinated phenyl ring can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the phenyl ring.

    Coupling with the Butanamide Moiety: The final step involves coupling the benzazepine core with the butanamide moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1-benzazepine-1-carbonyl)-2-fluorophenyl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF) or electrophilic substitution using halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(2,3-dihydro-1-benzazepine-1-carbonyl)-2-fluorophenyl]-3-methylbutanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways or receptors.

    Pharmacology: It can be studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, or neuroprotective effects.

    Materials Science: The compound’s unique chemical structure may make it suitable for use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1-benzazepine-1-carbonyl)-2-fluorophenyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neuronal signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,3-dihydro-1-benzazepine-1-carbonyl)-2-chlorophenyl]-3-methylbutanamide
  • N-[4-(2,3-dihydro-1-benzazepine-1-carbonyl)-2-bromophenyl]-3-methylbutanamide
  • N-[4-(2,3-dihydro-1-benzazepine-1-carbonyl)-2-methylphenyl]-3-methylbutanamide

Uniqueness

N-[4-(2,3-dihydro-1-benzazepine-1-carbonyl)-2-fluorophenyl]-3-methylbutanamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical properties and biological activities. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for further research and development.

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